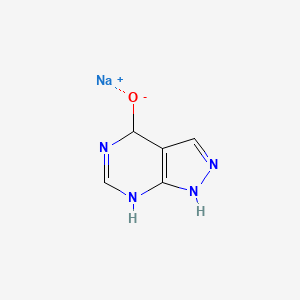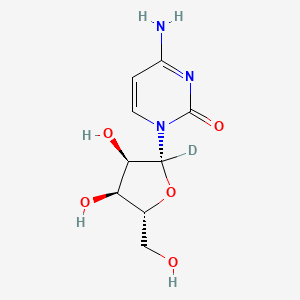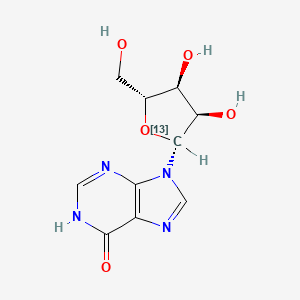
Inosine-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inosine-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into inosine. Inosine is an endogenous purine nucleoside produced by the catabolism of adenosine. It has various biological roles, including anti-inflammatory, immunomodulatory, and neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of isotopically labeled compounds like Inosine-13C typically involves biosynthetic methods. One common strategy is the use of bacterial cultures, such as Escherichia coli, to incorporate the carbon-13 isotope into ribonucleoside 5′-triphosphates (rNTPs), which are then used to synthesize inosine .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing carbon-13 labeled substrates, which are then metabolized to produce this compound. The compound is subsequently purified using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
Inosine-13C undergoes various chemical reactions, including:
Oxidation: Inosine can be oxidized to produce hypoxanthine.
Reduction: Reduction of inosine can lead to the formation of dihydroinosine.
Substitution: Inosine can undergo nucleophilic substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.
Major Products
Oxidation: Hypoxanthine
Reduction: Dihydroinosine
Substitution: Various substituted inosine derivatives
Wissenschaftliche Forschungsanwendungen
Inosine-13C is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic flux analysis to trace metabolic pathways and understand cellular metabolism.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and immunomodulation.
Industry: Utilized in the development of pharmaceuticals and as a tracer in environmental studies.
Wirkmechanismus
Inosine-13C exerts its effects through several mechanisms:
Neuroprotection: Promotes axonal growth and neuronal survival by acting as an agonist for adenosine receptors.
Immunomodulation: Modulates immune responses by influencing cytokine production and immune cell activity.
Metabolic Regulation: Enhances mitochondrial respiration and energy production under nutrient-starved conditions by inducing the expression of Rag GTPases and activating the mTORC1 signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine-13C: Another carbon-13 labeled purine nucleoside with similar biological roles.
Guanosine-13C: A carbon-13 labeled guanine nucleoside used in similar research applications.
Uniqueness
Inosine-13C is unique due to its specific incorporation into metabolic pathways and its distinct biological effects, such as neuroprotection and immunomodulation. Unlike adenosine-13C, which primarily acts on adenosine receptors, this compound has broader applications in metabolic studies and therapeutic research .
Eigenschaften
Molekularformel |
C10H12N4O5 |
|---|---|
Molekulargewicht |
269.22 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i10+1 |
InChI-Schlüssel |
UGQMRVRMYYASKQ-OGIWRBOVSA-N |
Isomerische SMILES |
C1=NC2=C(C(=O)N1)N=CN2[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


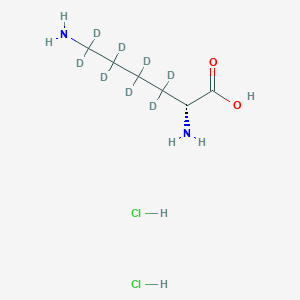
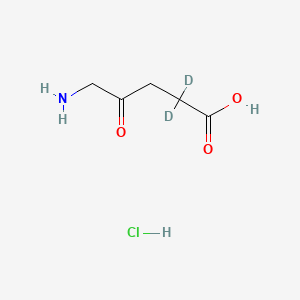

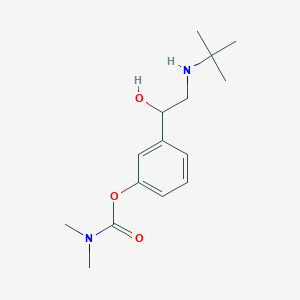

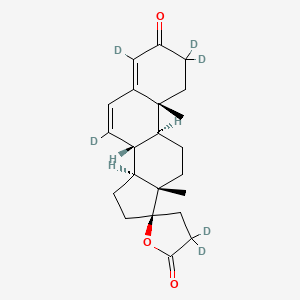
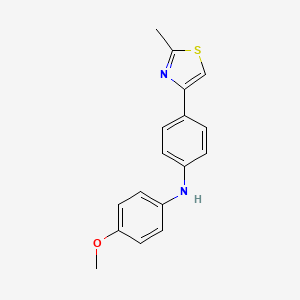


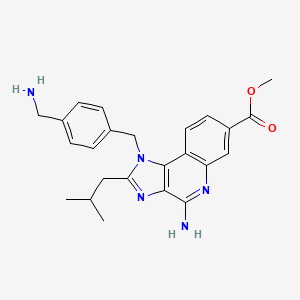
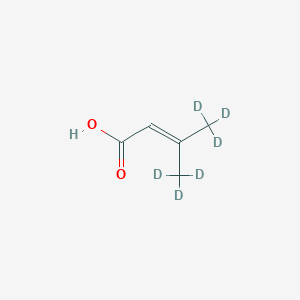
![N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12410243.png)
